Human DGAT-1 Inhibition Potency: Sub-20 nM IC50 Compared to Clinical Candidate PF-04620110
DGAT-1 inhibitor 2 inhibits recombinant human DGAT-1 with an IC50 of 15 nM [1]. This value positions it as more potent than the clinical-stage comparator PF-04620110 (IC50 = 19 nM) [2], while being approximately 2-fold less potent than the reference inhibitor A-922500 (IC50 = 7-9 nM) [3]. The compound exhibits a balanced potency profile that may be advantageous for target engagement studies where extreme potency is not required.
| Evidence Dimension | IC50 for human DGAT-1 inhibition |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | PF-04620110 (19 nM); A-922500 (7-9 nM) |
| Quantified Difference | 1.3-fold more potent than PF-04620110; 2.1-fold less potent than A-922500 |
| Conditions | In vitro enzyme assay with recombinant human DGAT-1 |
Why This Matters
Selecting an inhibitor with the appropriate potency tier (single-digit vs. double-digit nM) is critical for matching the sensitivity requirements of cellular and in vivo target engagement assays.
- [1] Birch AM, et al. J Med Chem. 2009;52(6):1558-68. View Source
- [2] Dow RL, et al. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. ACS Med Chem Lett. 2011;2(5):407-412. View Source
- [3] Zhao G, et al. Validation of diacyl glycerolacyltransferase I as a novel target for the treatment of obesity and dyslipidemia using a potent and selective small molecule inhibitor. J Med Chem. 2008;51(3):380-383. View Source
